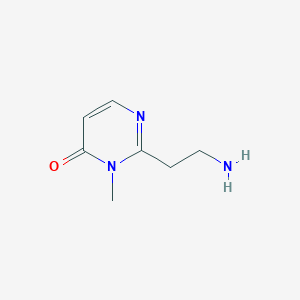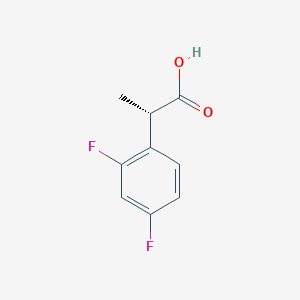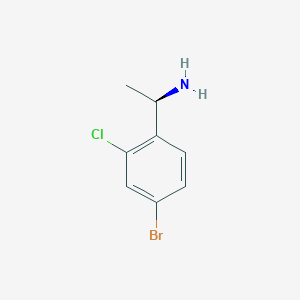
(1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. These compounds are characterized by the presence of a phenyl ring attached to an ethylamine chain. The specific structure of this compound includes a bromine and a chlorine atom substituted on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:
Amine Introduction: The ethylamine chain can be introduced through reductive amination or other amination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale halogenation and amination processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, possibly as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine would depend on its specific interactions with molecular targets. It might act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1r)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine
- (1r)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine
- (1r)-1-(4-Bromo-2-methylphenyl)ethan-1-amine
Uniqueness
The presence of both bromine and chlorine atoms on the phenyl ring makes (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine unique. These halogen atoms can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H9BrClN |
|---|---|
Molekulargewicht |
234.52 g/mol |
IUPAC-Name |
(1R)-1-(4-bromo-2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
HIVILXRPZVDOLD-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)Br)Cl)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
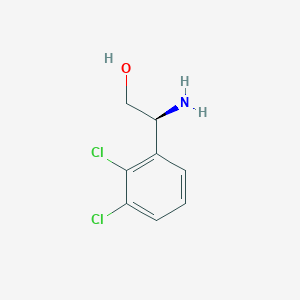
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
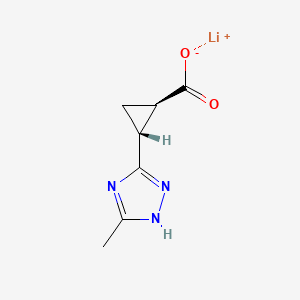
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
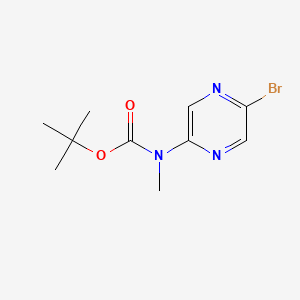
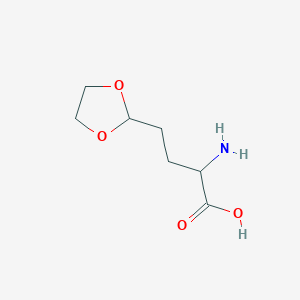
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
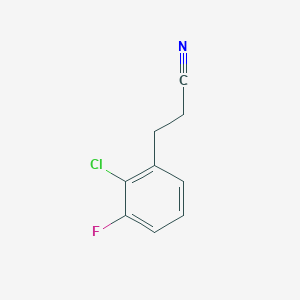
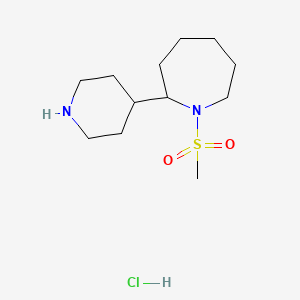
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
